3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a furan ring and a tetrahydropyrimidinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biological molecules, leading to a cascade of biochemical events. Understanding these mechanisms is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
3-Ethylfuran
Ethyl 3-(furan-2-yl)propionate
Ethyl[(furan-3-yl)methyl]amine
Furan, 3-phenyl-
Uniqueness: 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound with diverse applications.
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Properties
IUPAC Name |
3-ethyl-6-(furan-3-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-12-9(13)5-8(11-10(12)14)7-3-4-15-6-7/h3-6H,2H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPHVABUZQYSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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